molecular formula C7H6BrN3O B8004578 7-Bromo-1,3-benzoxazole-2,5-diamine

7-Bromo-1,3-benzoxazole-2,5-diamine

Cat. No.: B8004578
M. Wt: 228.05 g/mol
InChI Key: ZZCJVJKQDQBGDG-UHFFFAOYSA-N
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Description

7-Bromo-1,3-benzoxazole-2,5-diamine is an organic compound with the molecular formula C7H6BrN3O It features a benzoxazole ring substituted with a bromine atom at the 7th position and two amino groups at the 2nd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,3-benzoxazole-2,5-diamine typically involves the following steps:

    Formation of Benzoxazole Ring: The initial step involves the cyclization of an ortho-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.

    Bromination: The benzoxazole ring is then brominated at the 7th position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,3-benzoxazole-2,5-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base (e.g., sodium hydroxide) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution of the bromine atom with a thiol group would yield a thioether derivative, while oxidation might produce a nitro or sulfone derivative.

Scientific Research Applications

7-Bromo-1,3-benzoxazole-2,5-diamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1,3-benzoxazole-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,3-benzoxazole-2,5-diamine: Similar structure but with a chlorine atom instead of bromine.

    1,3-Benzoxazole-2,5-diamine: Lacks the halogen substitution.

    7-Bromo-1,3-benzothiazole-2,5-diamine: Contains a sulfur atom in the ring instead of oxygen.

Uniqueness

7-Bromo-1,3-benzoxazole-2,5-diamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

7-bromo-1,3-benzoxazole-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,9H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCJVJKQDQBGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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